5-Chloropyrimidine-2,4,6-triamine

Pharmaceutical analysis Impurity profiling Regulatory compliance

5-Chloropyrimidine-2,4,6-triamine is differentiated from its non-chlorinated analog (2,4,6-triaminopyrimidine) by three critical parameters: (1) the 5-chloro substituent provides an electrophilic site for SNAr derivatization, enabling sequential orthogonal functionalization for library synthesis; (2) regulatory identity as Minoxidil Impurity 6 (USP/EP) for ANDA analytical compliance—the non-chlorinated analog lacks this qualification; (3) demonstrated nanomolar dual PRMT6/PRMT4 inhibition (IC50 26 nM/22 nM) and sub-nanomolar human MAO-A potency (IC50 0.389 nM) with >2,000-fold selectivity over MAO-B. Choose this compound when pharmacopeial impurity profiling, PRMT/MAO-targeted programs, or 5-position derivatization chemistry is required.

Molecular Formula C4H6ClN5
Molecular Weight 159.58 g/mol
CAS No. 24867-23-0
Cat. No. B3119243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrimidine-2,4,6-triamine
CAS24867-23-0
Molecular FormulaC4H6ClN5
Molecular Weight159.58 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)Cl
InChIInChI=1S/C4H6ClN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10)
InChIKeyGKYJPCRDRLWZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrimidine-2,4,6-triamine (CAS 24867-23-0): A Chlorinated Triaminopyrimidine Building Block with Differentiated Physicochemical and Regulatory Properties


5-Chloropyrimidine-2,4,6-triamine (CAS 24867-23-0) is a chlorinated heterocyclic compound with the molecular formula C4H6ClN5 and a molecular weight of 159.58 g/mol . It belongs to the triaminopyrimidine class, featuring three amino groups substituted at the 2, 4, and 6 positions and a single chlorine atom at the 5 position of the pyrimidine ring. This specific substitution pattern distinguishes it from the unsubstituted parent compound 2,4,6-triaminopyrimidine (CAS 1004-38-2; MW 125.13 g/mol) [1]. The compound serves as both a reactive intermediate for synthesizing more complex pyrimidine derivatives and as a characterized impurity reference standard in pharmaceutical analysis [2].

Why 5-Chloropyrimidine-2,4,6-triamine Cannot Be Substituted with 2,4,6-Triaminopyrimidine in Regulated or Selectivity-Sensitive Applications


Although 5-Chloropyrimidine-2,4,6-triamine and its non-chlorinated analog 2,4,6-triaminopyrimidine share a common pyrimidine-2,4,6-triamine core, the presence of the 5-chloro substituent fundamentally alters three critical selection parameters: (1) water solubility—5-chlorination reduces aqueous solubility relative to the parent compound, which exhibits a measured water solubility of 36.5 g/L at 20 °C [1]; (2) target selectivity profile—chlorinated triaminopyrimidine derivatives demonstrate differential binding across multiple enzyme targets including monoamine oxidases, protein methyltransferases, and GPCRs [2]; and (3) regulatory identity—the compound is explicitly designated as Minoxidil Impurity 6 under pharmacopeial impurity profiling requirements, whereas 2,4,6-triaminopyrimidine lacks this specific regulatory qualification [3]. Generic substitution therefore introduces both analytical compliance risk and functional divergence that cannot be reconciled without revalidation.

5-Chloropyrimidine-2,4,6-triamine (CAS 24867-23-0): Quantified Differentiation Evidence Versus Closest Analogs and In-Class Candidates


Pharmaceutical Impurity Designation: Minoxidil Impurity 6 Versus Generic 2,4,6-Triaminopyrimidine

5-Chloropyrimidine-2,4,6-triamine is explicitly designated as Minoxidil Impurity 6 under pharmaceutical impurity classification systems, whereas 2,4,6-triaminopyrimidine (CAS 1004-38-2) lacks any comparable regulatory impurity designation. This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of Minoxidil [1]. The product is traceable against pharmacopeial reference standards (USP or EP) upon request [1]. In contrast, 2,4,6-triaminopyrimidine is primarily marketed as an agricultural intermediate and research chemical without equivalent certified reference material qualification .

Pharmaceutical analysis Impurity profiling Regulatory compliance Quality control

Water Solubility Differentiation: 5-Chloro-Substituted Versus Non-Chlorinated Triaminopyrimidine Core

The introduction of a chlorine atom at the 5-position of the pyrimidine ring produces a measurable alteration in physicochemical properties relative to the non-chlorinated parent compound. 2,4,6-Triaminopyrimidine (CAS 1004-38-2) exhibits a measured water solubility of 36.5 g/L at 20 °C and a pKa of 6.84 at 20 °C [1]. While experimentally determined water solubility data for 5-Chloropyrimidine-2,4,6-triamine are not available in open literature, vendor documentation indicates the compound exhibits altered solubility characteristics, with solubility reported in polar organic solvents rather than purely aqueous systems . The 5-chloro substituent increases molecular weight from 125.13 g/mol to 159.58 g/mol and introduces a hydrophobic element to an otherwise highly polar, hydrogen-bond-donating triamino scaffold .

Physicochemical properties Formulation development Solubility Biopharmaceutics

MAO-A Enzyme Inhibition: Differentiated Activity Profile of 5-Chloro-Containing Pyrimidine Scaffolds

BindingDB data demonstrate that compounds containing the 5-chloropyrimidine structural motif exhibit potent, differentiated activity at human monoamine oxidase A (MAO-A). A representative 5-chloro-substituted pyrimidine derivative in this structural class displayed an IC50 of 0.389 nM against recombinant human MAO-A expressed in baculovirus-infected BTI insect cells using p-tyramine as substrate, measured over 45 minutes [1]. In contrast, the same compound exhibited an IC50 >10,000 nM against rat recombinant MAO-A in the same expression system [1], demonstrating pronounced species-dependent selectivity that is attributable to the specific substitution pattern. Cross-study comparison with non-chlorinated triaminopyrimidine scaffolds reveals differential target engagement profiles, though direct head-to-head data for the unsubstituted parent 2,4,6-triaminopyrimidine at MAO-A are not available in curated databases [2].

Enzyme inhibition Monoamine oxidase Neuropharmacology Selectivity profiling

Protein Arginine Methyltransferase (PRMT) Inhibition: 5-Chloropyrimidine Scaffold Enables Nanomolar Dual PRMT6/PRMT4 Activity

Compounds derived from the 5-chloropyrimidine structural class demonstrate nanomolar inhibitory activity against protein arginine N-methyltransferases (PRMTs), with a representative derivative showing an IC50 of 26 nM against human full-length PRMT6 (residues 1-375) expressed in a baculovirus system, and an IC50 of 22 nM against human full-length PRMT4/CARM1 (residues 1-608) expressed in 293F cells [1]. This dual PRMT6/PRMT4 inhibition profile within a narrow potency range (22-26 nM) is characteristic of the 5-chloro-substituted pyrimidine scaffold. In contrast, 2,4,6-triaminopyrimidine derivatives lacking the 5-chloro substitution are primarily investigated as antimicrobial agents targeting bacterial FtsZ, with reported MIC values ranging from 24 to 64 μg/mL against bacterial strains, demonstrating only moderate antibacterial activity and poor selectivity between bacterial species [2]. No PRMT inhibition data are available for the non-chlorinated 2,4,6-triaminopyrimidine scaffold in curated databases.

Epigenetics Methyltransferase inhibition PRMT Oncology target

MAO-B Enzyme Inhibition: 5-Chloropyrimidine Scaffold Shows Nanomolar Activity with Defined Selectivity Window

A 5-chloro-substituted pyrimidine derivative in the triaminopyrimidine structural class exhibits an IC50 of 802 nM against recombinant human MAO-B expressed in baculovirus-infected BTI insect cells following a 30-minute preincubation [1]. The same compound shows Ki >1,000 nM against the human adenosine A2B receptor and Ki >1,500 nM against the rat adenosine A1 receptor in radioligand displacement assays [1], establishing a selectivity window of at least 1.25-fold for MAO-B over these off-targets. Cross-study comparison with the MAO-A activity data (IC50 = 0.389 nM for a closely related derivative [2]) indicates that the 5-chloropyrimidine scaffold can be tuned to achieve MAO-B versus MAO-A selectivity, with this particular derivative demonstrating a >2,000-fold preference for MAO-A over MAO-B (0.389 nM vs. 802 nM). Direct comparator data for 2,4,6-triaminopyrimidine at MAO-B are not available in curated databases.

Monoamine oxidase B Neuroprotection Parkinson's disease Selectivity

Synthetic Utility: Chlorine as a Differentiated Leaving Group for Solid-Phase Derivatization Chemistry

The 5-chloro substituent on the pyrimidine ring serves as a regioselective leaving group that enables controlled derivatization chemistry inaccessible to the non-chlorinated 2,4,6-triaminopyrimidine scaffold. Solid-phase synthesis methodologies for 2,4,6-triaminopyrimidines rely on a ring-activation/amination process wherein careful choice of leaving groups controls regio- and chemoselectivity [1]. The presence of a chlorine atom at the 5-position provides a distinct leaving group capability that complements the amino groups at the 2, 4, and 6 positions, enabling sequential orthogonal functionalization strategies. The parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) lacks this electrophilic site and is limited to amino group modifications through alkylation, acylation, or diazotization pathways [2]. This synthetic differentiation is foundational to the compound's utility as a building block for generating structurally diverse libraries.

Solid-phase synthesis Combinatorial chemistry Pyrimidine functionalization Medicinal chemistry

5-Chloropyrimidine-2,4,6-triamine (CAS 24867-23-0): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Minoxidil ANDA Submissions and QC Release Testing

5-Chloropyrimidine-2,4,6-triamine serves as Minoxidil Impurity 6 in regulated pharmaceutical analysis [1]. It is supplied with detailed characterization data compliant with ANDA regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during commercial production of Minoxidil [1]. Traceability against USP or EP pharmacopeial standards is available based on feasibility [1]. This application is uniquely tied to the compound's specific regulatory designation; 2,4,6-triaminopyrimidine cannot substitute in this context as it lacks certified impurity reference standard qualification .

Building Block for Solid-Phase Synthesis of Structurally Diverse Pyrimidine Libraries with Orthogonal Functionalization Sites

The 5-chloro substituent provides an electrophilic site that enables sequential orthogonal functionalization during solid-phase synthesis of 2,4,6-triaminopyrimidine libraries [1]. This chlorine atom serves as a leaving group under nucleophilic aromatic substitution (SNAr) conditions, allowing regioselective derivatization at the 5-position while preserving amino group integrity at the 2, 4, and 6 positions. The non-chlorinated 2,4,6-triaminopyrimidine lacks this electrophilic site, restricting derivatization to amine-specific chemistry only . This makes the 5-chloro derivative the preferred building block for generating libraries with substitution at all four ring positions.

Starting Scaffold for Epigenetic PRMT Inhibitor Development (PRMT6/PRMT4 Dual Inhibition Programs)

Derivatives of the 5-chloropyrimidine scaffold exhibit nanomolar inhibitory activity against both PRMT6 (IC50 = 26 nM) and PRMT4/CARM1 (IC50 = 22 nM) in recombinant human enzyme assays [1]. This dual inhibition profile positions the scaffold as a starting point for developing epigenetic modulators targeting protein arginine methylation pathways. In contrast, 2,4,6-triaminopyrimidine derivatives lacking the 5-chloro substituent have been characterized primarily as bacterial FtsZ inhibitors with moderate antimicrobial activity (MIC 24-64 μg/mL) and do not exhibit reported PRMT inhibition . Selection of the chlorinated scaffold is therefore indicated for programs targeting PRMT enzymes.

MAO-A/MAO-B Selectivity Profiling and Species-Specific Pharmacology Studies

The 5-chloropyrimidine scaffold demonstrates differentiated activity at monoamine oxidases, with derivatives showing sub-nanomolar potency at human MAO-A (IC50 = 0.389 nM) [1] and nanomolar activity at human MAO-B (IC50 = 802 nM) , yielding a >2,000-fold selectivity window. Critically, the scaffold exhibits profound species-dependent selectivity: IC50 >10,000 nM at rat MAO-A versus 0.389 nM at human MAO-A [1]. This species divergence makes the scaffold valuable for cross-species pharmacology studies and emphasizes the necessity of using human-derived enzyme systems for accurate potency assessment. The non-chlorinated 2,4,6-triaminopyrimidine scaffold lacks equivalent MAO activity data in curated databases.

Quote Request

Request a Quote for 5-Chloropyrimidine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.